

# 1-Chloro-4-Formylisoquinoline: Advanced Synthesis and Reactivity Guide

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## Compound of Interest

Compound Name: 1-Chloroisoquinoline-4-carbaldehyde

CAS No.: 351324-72-6

Cat. No.: B1611874

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## Executive Summary

1-Chloro-4-formylisoquinoline is a critical heterocyclic building block characterized by two distinct reactive centers on an isoquinoline core: an electrophilic chlorine atom at the C1 position and a reactive formyl group at the C4 position. This dual functionality makes it an ideal scaffold for constructing complex fused heterocycles (e.g., pyrazolo[4,3-c]isoquinolines) and kinase inhibitors.

- Systematic Name: **1-Chloroisoquinoline-4-carbaldehyde**
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>ClNO
- Molecular Weight: 191.61 g/mol
- Key Features: High reactivity toward Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C1; classical aldehyde reactivity at C4.

## Chemical Structure & Electronic Analysis

The molecule features an isoquinoline ring substituted at the 1- and 4-positions. Its reactivity is dictated by the electronic interplay between the pyridine-like nitrogen and the substituents.

Position	Substituent	Electronic Character	Reactivity Profile
C1	Chlorine (-Cl)	Highly Electrophilic	Center: The adjacent ring nitrogen (N2) activates C1, making the chlorine an excellent leaving group for nucleophiles (amines, alkoxides, thiols).
C4	Formyl (-CHO)	Electrophilic	Condensation Center: Subject to nucleophilic attack (e.g., Schiff base formation) and oxidation/reduction. The C4 position itself is electron-rich in the precursor state but electron-withdrawing in the final product.
N2	Ring Nitrogen	Basic / Activating	Pyridine-like nitrogen that facilitates at C1 by stabilizing the Meisenheimer-like transition state.

## Synthesis Strategy: The Double Vilsmeier-Haack Approach

The most efficient route to 1-chloro-4-formylisoquinoline is the Double Vilsmeier-Haack reaction applied to isoquinolin-1(2H)-one (isocarbostyrl). This one-pot transformation simultaneously

chlorinates the lactam oxygen at C1 and formylates the nucleophilic C4 position.

## Mechanism of Action

- Reagent Formation: DMF reacts with POCl

to form the electrophilic Vilsmeier-Haack (chloroiminium) reagent.

- C4 Formylation: The enamine character of the C3-C4 bond in the lactam tautomer of isoquinolin-1-one allows electrophilic attack by the Vilsmeier reagent at C4.
- C1 Chlorination: The lactam carbonyl oxygen is activated by POCl

, converted to a leaving group, and displaced by chloride, aromatizing the ring to the 1-chloroisoquinoline core.

## Experimental Protocol

- Reagents: Isoquinolin-1(2H)-one (1.0 eq), POCl

(excess, typically 3–5 eq), DMF (excess, solvent/reagent).

- Conditions: Anhydrous, 80–100 °C, inert atmosphere (Ar/N).

### Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask under argon, dispense anhydrous DMF (5.0 eq) and cool to 0 °C.
- Activation: Add POCl (3.0 eq) dropwise over 30 minutes. A white precipitate (Vilsmeier salt) may form. Stir at 0 °C for 30 minutes.
- Addition: Add solid isoquinolin-1(2H)-one (1.0 eq) portion-wise. The mixture will turn yellow/orange.

- Reaction: Warm the mixture to room temperature, then heat to 90 °C for 4–6 hours. Monitor by TLC (the starting material is polar; the product is less polar).
- Quench & Workup:
  - Cool to room temperature.[1][2][3]
  - Pour the reaction mixture slowly onto crushed ice (exothermic!).
  - Neutralize with saturated NaOAc or NaHCO<sub>3</sub> to pH 7–8. Note: The aldehyde is liberated from the iminium salt during this hydrolysis step.
  - Extract with CH<sub>2</sub>Cl<sub>2</sub> (3x). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.[2]
- Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexanes/EtOAc gradient).

## Diagrammatic Workflows

Figure 1: Synthesis Pathway (DOT Visualization)



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Caption: One-pot synthesis of 1-chloro-4-formylisoquinoline via the Vilsmeier-Haack reaction.

## Reactivity Profile & Applications

This scaffold acts as a "linchpin" for diversity-oriented synthesis.

### A. Nucleophilic Aromatic Substitution ( ) at C1

The C1-chloride is highly labile due to the activation by the ring nitrogen.

- Reactants: Primary/Secondary amines, Alkoxides, Thiols.
- Conditions: Mild heating (60–80 °C) in EtOH or DMF with a base (EtN or KCO).
- Product: 1-Amino-4-formylisoquinolines (Key intermediates for DNA intercalators).

### B. Condensation at C4

The C4-aldehyde allows for carbon-chain extension or heterocycle formation.

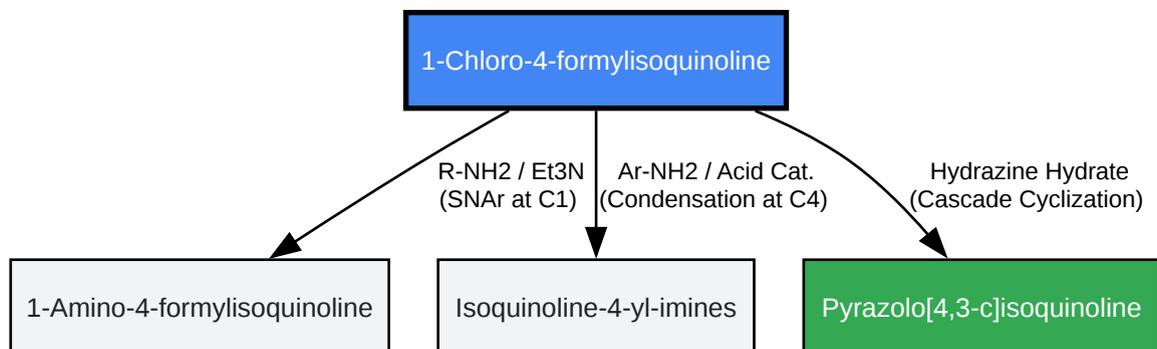
- Schiff Base Formation: Reaction with anilines to form imines.
- Knoevenagel Condensation: Reaction with malononitrile to form vinyl nitriles.

### C. Cyclization to Fused Systems

Reacting 1-chloro-4-formylisoquinoline with hydrazine hydrate triggers a cascade reaction:

- Displacement of Cl at C1 by hydrazine.
- Intramolecular condensation of the hydrazide with the C4-aldehyde.
- Result: Formation of Pyrazolo[4,3-c]isoquinoline, a privileged scaffold in kinase inhibitor discovery.

Figure 2: Reactivity Map (DOT Visualization)



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Caption: Divergent synthesis pathways from the 1-chloro-4-formylisoquinoline core.

## Physical Properties Data

Property	Value (Approximate)	Note
Appearance	Pale yellow to off-white solid	Crystalline
Melting Point	110 – 115 °C	Depends on purity/solvent
Solubility	Soluble in DCM, CHCl <sub>3</sub> , DMSO	Poorly soluble in water
Storage	2–8 °C, Inert Atmosphere	Aldehyde is oxidation-sensitive

## References

- Vilsmeier-Haack Reaction Overview: Method for formylation of electron-rich aromatics. Organic Chemistry Portal. [Link](#)
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- Reactivity of 1-Chloroisoquinolines: Nucleophilic substitution patterns in isoquinoline derivatives. PubChem Compound Summary. [Link](#)

- Isoquinoline Synthesis Strategies: Comprehensive review of isoquinoline functionalization. Harvard Myers Group. [Link](#)

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